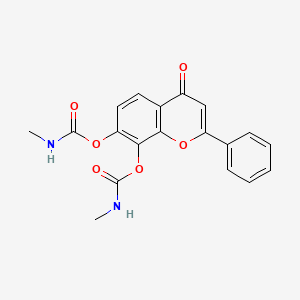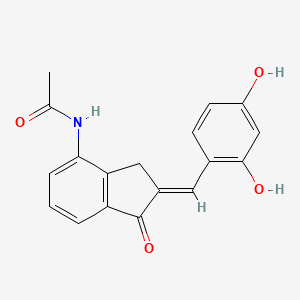
Tyrosinase-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosinase-IN-25 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-25 typically involves the reaction of specific phenolic compounds with various reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as hydroxylation and oxidation reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tyrosinase-IN-25 primarily undergoes oxidation and hydroxylation reactions. These reactions are catalyzed by the enzyme tyrosinase, which facilitates the conversion of phenolic substrates to quinones.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydroxylation: This reaction often requires the presence of copper ions as a cofactor and is conducted under mild conditions to prevent degradation of the compound.
Major Products: The major products of these reactions are quinones, which are highly reactive and can further polymerize to form complex structures such as melanin.
Applications De Recherche Scientifique
Tyrosinase-IN-25 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the kinetics of oxidation reactions.
Biology: Researchers use this compound to investigate the role of tyrosinase in melanin biosynthesis and its regulation in various organisms.
Medicine: The compound is explored for its potential in treating hyperpigmentation disorders, such as melasma and age spots, by inhibiting melanin production.
Industry: In the cosmetic industry, this compound is incorporated into skin-lightening products to reduce pigmentation and achieve a more even skin tone.
Mécanisme D'action
Tyrosinase-IN-25 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the production of melanin, leading to a decrease in pigmentation.
Comparaison Avec Des Composés Similaires
Kojic Acid: A natural tyrosinase inhibitor derived from fungi, commonly used in skin-lightening products.
Arbutin: A glycosylated hydroquinone extracted from the bearberry plant, known for its skin-lightening properties.
Vanillin: A phenolic aldehyde extracted from vanilla beans, also used as a tyrosinase inhibitor.
Uniqueness of Tyrosinase-IN-25: this compound is unique due to its high potency and specificity for the tyrosinase enzyme. Unlike some natural inhibitors, it has a well-defined chemical structure that allows for precise control over its inhibitory activity. This makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C18H15NO4 |
|---|---|
Poids moléculaire |
309.3 g/mol |
Nom IUPAC |
N-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-1-oxo-3H-inden-4-yl]acetamide |
InChI |
InChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+ |
Clé InChI |
LMBQQGVLZGGCEM-KPKJPENVSA-N |
SMILES isomérique |
CC(=O)NC1=CC=CC2=C1C/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
SMILES canonique |
CC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


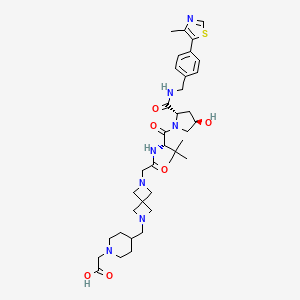
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)
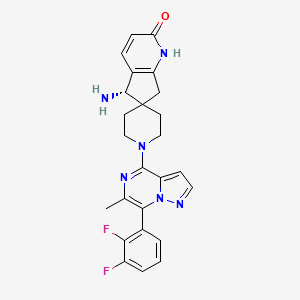

![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)
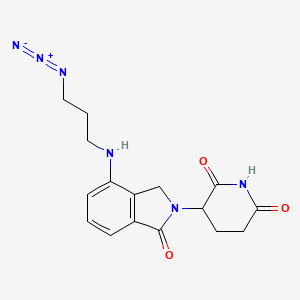
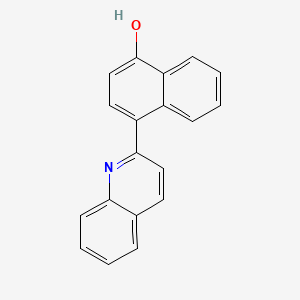
![(1S,3aR,6aS)-(2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valyl-N-[(1R)-1-[2-(cyclopropylamino)-2-oxoacetyl]butyl]octahydrocyclopenta[c]pyrrole-1-carboxamide-d4](/img/structure/B12381650.png)
![N-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]butyl]-4-[3-[(1-prop-2-enoylpiperidin-4-yl)methyl]phenoxy]butanamide](/img/structure/B12381653.png)
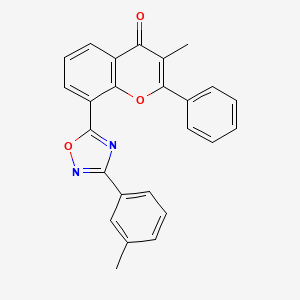
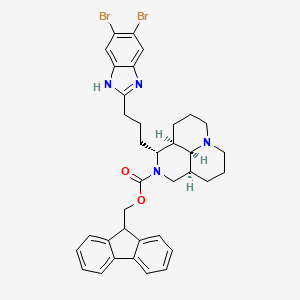
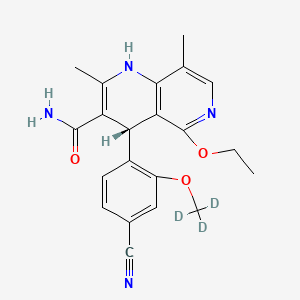
![3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12381675.png)
